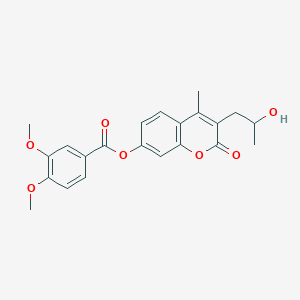
5-Methyl-2-phenyl-4-(1,3,3,3-tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-1,2-dihydro-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-METHYL-1-PHENYL-4-{[1,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}-1H-PYRAZOL-5-OL is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its fluorinated and sulfur-containing substituents, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-4-{[1,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}-1H-PYRAZOL-5-OL typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with a fluorinated sulfanyl reagent under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the temperature is maintained at moderate levels to ensure the stability of the fluorinated groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and to ensure high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the fluorinated propenyl group, potentially leading to the formation of less complex derivatives.
Substitution: The fluorinated groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions can include sulfoxides, sulfones, and various substituted pyrazoles, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The fluorinated groups can improve the pharmacokinetic properties of these derivatives, making them more effective in therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation .
作用機序
The mechanism of action of 3-METHYL-1-PHENYL-4-{[1,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups can enhance its binding affinity to these targets, while the sulfur atom can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: A simpler pyrazole derivative without the fluorinated and sulfur-containing groups.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as a free radical scavenger and in the treatment of amyotrophic lateral sclerosis.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds are studied for their antioxidant and anticancer activities.
特性
分子式 |
C14H9F7N2OS |
|---|---|
分子量 |
386.29 g/mol |
IUPAC名 |
5-methyl-2-phenyl-4-[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-enyl]sulfanyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H9F7N2OS/c1-7-9(12(24)23(22-7)8-5-3-2-4-6-8)25-11(15)10(13(16,17)18)14(19,20)21/h2-6,22H,1H3 |
InChIキー |
PVFAYUYNWUIUJN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC(=C(C(F)(F)F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Dimethyl-8-phenyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B11077971.png)
![5-(2,6-Difluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11077977.png)
![3-[(2-Methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11077980.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077987.png)
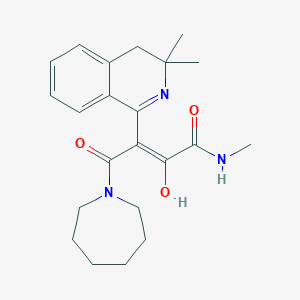
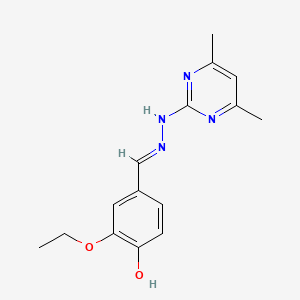
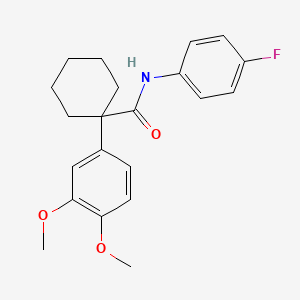
![6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11078015.png)
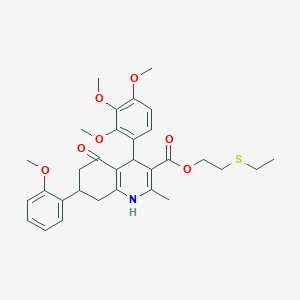
![2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11078038.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11078039.png)
![2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11078050.png)
![ethyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11078063.png)
